molecular formula C13H15N3S B2746508 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 893764-69-7

5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2746508
M. Wt: 245.34
InChI Key: HJLNYRJDIFXGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C13H15N3S . It has an average mass of 245.343 Da and a monoisotopic mass of 245.098663 Da .

Scientific Research Applications

Synthesis and Anti-Inflammatory Properties

A study by Arustamyan et al. (2021) detailed the synthesis of substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols through a series of reactions involving thiosemicarbazide and arylmethyl chlorides, leading to S- and S,N-substituted triazole derivatives. These compounds were tested for their anti-inflammatory activity, indicating the potential therapeutic applications of triazole-thiol derivatives in anti-inflammatory treatments (Arustamyan et al., 2021).

Investigation of Physical and Chemical Properties

Another study conducted by Khilkovets (2021) synthesized new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and examined their physical-chemical properties, alongside a primary pharmacological screening. This research highlights the wide applications of 1,2,4-triazole derivatives in various fields such as medicine, pharmacy, and agriculture, due to their significant biological activities (Khilkovets, 2021).

Anticancer Evaluation

Lesyk et al. (2007) explored the synthesis of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer properties. The study found that these compounds exhibited anticancer activity across several human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. This research supports the potential of triazole derivatives as anticancer agents (Lesyk et al., 2007).

DNA Methylation Inhibitors

Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives with benzylsulfanylethyl groups in the 5-position of the heterocycle, aiming to study their anti-tumor activity and effects on the methylation level of tumor DNA. This study underscores the importance of chemical modifications in triazole-thiols for enhancing their pharmacological profiles (Hovsepyan et al., 2018).

properties

IUPAC Name

3-cyclopropyl-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-9(10-5-3-2-4-6-10)16-12(11-7-8-11)14-15-13(16)17/h2-6,9,11H,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNYRJDIFXGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

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